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molecular formula C12H13ClO5 B8644136 Methyl 4-chloro-2-(2-ethoxy-2-oxoethoxy)benzoate CAS No. 796851-66-6

Methyl 4-chloro-2-(2-ethoxy-2-oxoethoxy)benzoate

Cat. No. B8644136
M. Wt: 272.68 g/mol
InChI Key: XAJTVTJJMRFFTL-UHFFFAOYSA-N
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Patent
US08912188B2

Procedure details

To a solution of methyl 4-chloro-2-hydroxybenzoate (21 g, 112.55 mmol) in acetone (200 mL) was added ethyl 2-bromoacetate (28.3 g, 169.46 mmol) and potassium carbonate (23.4 g, 169.31 mmol). After refluxing for 3 h, the solids were collected by filtration. The resulting mixture was concentrated under vacuum, dissolved in petroleum ether (300 mL) and filtered to give methyl 4-chloro-2-(2-ethoxy-2-oxoethoxy)benzoate as a red solid (26 g, 85%).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([OH:12])[CH:3]=1.Br[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)O
Name
Quantity
28.3 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
23.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in petroleum ether (300 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)OCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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